molecular formula C12H19N3 B3157816 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine CAS No. 852698-08-9

1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

Cat. No.: B3157816
CAS No.: 852698-08-9
M. Wt: 205.3 g/mol
InChI Key: SCFPQNGHMLSYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, a common pharmacophore in drug discovery, substituted with a methyl group and a pyridin-2-ylmethylamine moiety . Piperidine derivatives are extensively investigated for their potential biological activities and are frequently utilized as key synthetic intermediates or core scaffolds in the development of novel therapeutic agents . The structural characteristics of this amine suggest its primary value in preclinical research, particularly in the synthesis of more complex molecules and in structure-activity relationship (SAR) studies. Researchers explore these compounds for a range of potential applications, including as building blocks for compounds with anti-angiogenic properties or those that interact with biological macromolecules like DNA . The presence of the piperidine ring and pyridine system often contributes to metabolic stability and influences the pharmacokinetic properties of resulting drug candidates . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-15-8-5-11(6-9-15)14-10-12-4-2-3-7-13-12/h2-4,7,11,14H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFPQNGHMLSYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Piperidine (B6355638) Core

The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals and natural products. rsc.org Its synthesis has been the subject of extensive research, leading to a diverse array of methodologies. These can be broadly categorized into approaches that build upon a pre-existing cyclic structure and those that form the ring through cyclization reactions.

Reductive Amination Approaches for 4-Aminopiperidines

Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com This reaction transforms a carbonyl group into an amine through an intermediate imine, which is reduced in situ. wikipedia.org For the synthesis of 4-aminopiperidines, this approach typically starts from a corresponding 4-piperidone (B1582916) derivative.

The direct synthesis of 1-methylpiperidin-4-amine from 1-methyl-4-piperidone (B142233) exemplifies this strategy. One documented method involves the use of ammonium (B1175870) formate (B1220265) as the amine source and a palladium on carbon (Pd/C) catalyst as the reducing agent. The reaction proceeds by heating the piperidone with ammonium formate in methanol (B129727), followed by the addition of the catalyst to facilitate the reduction of the formed imine intermediate.

Table 1: Example of Reductive Amination for 1-Methylpiperidin-4-amine Synthesis

Starting Material Reagents Solvent Conditions Product Yield Reference
1-Methyl-4-piperidone Ammonium formate, 20% Pd-C Methanol 60°C, 2 hours 1-Methylpiperidin-4-amine 100% chemicalbook.com

The versatility of reductive amination stems from the wide range of available reducing agents, which allows for optimization based on substrate sensitivity and desired selectivity. jocpr.com Common reagents include:

Sodium cyanoborohydride (NaBH₃CN): This agent is particularly useful as it is stable in weakly acidic conditions and selectively reduces imines faster than ketones or aldehydes. wikipedia.orgmasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is effective for a broad range of substrates. wikipedia.orgmasterorganicchemistry.com

Catalytic Hydrogenation: Using hydrogen gas with catalysts like palladium, platinum, or nickel is another common method, particularly in industrial applications. wikipedia.org

These direct amination approaches provide an efficient route to 4-aminopiperidines, which are crucial intermediates for the synthesis of the target compound.

Intramolecular Cyclization Reactions for Piperidine Formation

Intramolecular cyclization reactions offer a powerful alternative for constructing the piperidine ring from acyclic precursors. nih.govbeilstein-journals.org These methods involve forming a new carbon-carbon or carbon-nitrogen bond to close the six-membered ring. nih.gov

The cyclization of substrates containing both an amine and an alkene functionality is a well-established route to piperidines. Gold(I)-catalyzed oxidative amination of non-activated alkenes can produce substituted piperidines by difunctionalizing the double bond while simultaneously forming the N-heterocycle. nih.gov Similarly, palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes yields chiral β-acetoxylated piperidines with high selectivity under mild conditions. organic-chemistry.org Another approach involves the intramolecular cyclization of amides bearing an alkene group through hydride transfer, which efficiently forms piperidines with tertiary amino groups. nih.gov

Radical cyclizations provide a distinct set of pathways to piperidine rings. These reactions often proceed under mild conditions and can tolerate a variety of functional groups. One notable method involves the intramolecular cyclization of linear amino-aldehydes, catalyzed by a cobalt(II) complex. nih.gov Copper-catalyzed reactions can also be used to achieve intramolecular radical C-H amination/cyclization of linear amines. nih.gov Furthermore, an enantioselective δ C-H cyanation of acyclic amines can be achieved using a chiral copper catalyst, which intercepts an N-centered radical relay. The resulting δ-amino nitriles can then be converted into a range of chiral piperidines. nih.gov

Asymmetric synthesis of piperidines can be achieved through the double reduction of pyridine (B92270) derivatives. nih.gov This strategy involves a two-step hydrogenation process. For instance, an initial hydrogenation can be carried out using sodium borohydride, followed by a key asymmetric hydrogenation step employing a catalytic ruthenium(II) complex. This procedure allows for the complete conversion of an enamine intermediate into the desired piperidine with high stereocontrol. nih.gov

Introduction and Functionalization of the Pyridin-2-ylmethyl Moiety

Once the 1-methylpiperidin-4-amine core is synthesized, the final step is the introduction of the pyridin-2-ylmethyl group onto the 4-amino nitrogen. This transformation can be efficiently accomplished using the principles of reductive amination.

In this key step, 1-methylpiperidin-4-amine is reacted with pyridine-2-carbaldehyde. The primary amine of the piperidine core attacks the carbonyl carbon of the aldehyde to form a Schiff base (imine) intermediate. Subsequent reduction of this imine in situ yields the target compound, 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine.

Table 2: General Scheme for Pyridin-2-ylmethyl Moiety Introduction

Reactant 1 Reactant 2 Reducing Agent Product
1-Methylpiperidin-4-amine Pyridine-2-carbaldehyde e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd This compound

The choice of reducing agent is critical for the success of this one-pot reaction, with milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) often being preferred to avoid side reactions. masterorganicchemistry.comyoutube.com

Alternative strategies for forming this C-N bond could involve the nucleophilic substitution of a reactive 2-picolyl derivative, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine, by 1-methylpiperidin-4-amine. Another approach involves the preparation of (pyridin-2-ylmethyl)lithium from 2-picoline, which can act as a potent nucleophile in various coupling reactions. academie-sciences.fr The functionalization of pyridine rings is a broad field, offering multiple avenues for creating the desired linkage to the piperidine core. rsc.org

Synthetic Routes to Pyridin-2-ylmethylamine Precursors

The pyridin-2-ylmethylamine unit is a critical building block. Various methods have been developed for its synthesis, often starting from readily available pyridine derivatives. One prominent method involves the reductive amination of cyanohydrins derived from pyridine precursors. google.com This approach provides an efficient route to the desired amine. google.com

Another synthetic pathway begins with 2-picoline (2-methylpyridine). The methyl group can be functionalized to create a suitable handle for amination. For instance, the generation of a (pyridin-2-ylmethyl)lithium reagent allows for nucleophilic attack, which can be followed by subsequent steps to introduce the amine functionality. academie-sciences.fr A more direct method involves the reduction of 2-cyanopyridine. Catalytic hydrogenation, often employing catalysts like Raney nickel or palladium on carbon, effectively converts the nitrile group to an aminomethyl group. Similarly, the reduction of pyridine-2-carboxamide or related amides provides another viable route to pyridin-2-ylmethylamine.

Cross-Coupling and Amination Strategies for Amine Formation

The formation of the central C-N bond connecting the piperidine and pyridin-2-ylmethyl fragments is typically achieved through reductive amination. This reaction can be approached in two primary ways:

Reaction of 1-methyl-4-piperidone with pyridin-2-ylmethylamine: This is a classic reductive amination where the ketone on the piperidine ring reacts with the primary amine of the pyridine precursor to form an intermediate imine or enamine, which is then reduced in situ to the final secondary amine product. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). google.com

Reaction of 1-methylpiperidin-4-amine with pyridine-2-carbaldehyde: In this alternative, the roles of the carbonyl and amine are reversed. The amine on the piperidine ring reacts with the aldehyde on the pyridine precursor, followed by reduction of the resulting imine.

A key precursor, 1-methylpiperidin-4-amine, can be synthesized from 1-methyl-4-piperidone through reductive amination using ammonium formate and a palladium on carbon (Pd/C) catalyst. chemicalbook.com

While direct reductive amination is most common for this specific N-alkyl linkage, the broader field of C-N bond formation includes advanced palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govmdpi.com These methods are highly effective for the synthesis of N-aryl amine derivatives and have been optimized for coupling aryl halides with amines. nih.govmdpi.com The use of specific ligands like Xantphos is crucial for achieving high yields in these transformations. nih.gov Such transition metal-catalyzed strategies represent a powerful toolset for constructing complex amine-containing molecules. researchgate.netrsc.org

Reaction TypePiperidine PrecursorPyridine PrecursorKey Reagents/CatalystsTypical Yield
Reductive Amination1-methyl-4-piperidonePyridin-2-ylmethylamineNaBH(OAc)₃ or NaBH₃CNGood to High
Reductive Amination1-methylpiperidin-4-aminePyridine-2-carbaldehydeNaBH(OAc)₃ or NaBH₃CNGood to High
Buchwald-Hartwig Amination (for N-Aryl analogues)AmineAryl HalidePd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)Moderate to Good (27-82%) nih.gov

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, safety, and environmental impact of synthetic routes, modern chemistry employs advanced techniques such as microwave-assisted synthesis, flow chemistry, and green chemistry principles.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and increasing yields. tsijournals.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various piperidine and pyridine-containing heterocycles. tsijournals.commdpi.commdpi.com For instance, in multi-component reactions to form functionalized pyridines, the use of microwaves often leads to higher yields in addition to shortened reaction times. mdpi.com The efficient energy transfer provides uniform heating, minimizing the formation of side products. nih.gov

ReactionConventional HeatingMicrowave Irradiation
Time 2-3 hours mdpi.comA few minutes mdpi.com
Yield Moderate mdpi.comGood to Excellent mdpi.comnih.gov
Advantages Standard laboratory setupRapid optimization, higher throughput, improved yields tsijournals.com

Flow Chemistry Applications in Compound Generation

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. acs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility and safety, especially for highly exothermic or hazardous reactions. acs.orgmdpi.com The synthesis of nitrogen-containing heterocycles has benefited from flow chemistry applications. unimi.it For example, the N-oxidation of pyridine derivatives, a potentially hazardous process in batch, can be performed more safely and efficiently in a continuous flow microreactor. researchgate.net This approach also facilitates scalability, allowing for the generation of gram quantities of products without the need for re-optimization. mdpi.com

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve atom economy. unibo.it One-pot, multi-component reactions are a cornerstone of this approach, as they combine several synthetic steps without isolating intermediates, thereby saving solvents and reducing waste. nih.gov The synthesis of N-substituted piperidones and pyridines has been achieved using greener methods. nih.govresearchgate.net The use of safer, reusable catalysts and more environmentally benign solvents like water or ethanol (B145695) are key considerations. um.edu.my For instance, replacing hazardous reagents with safer alternatives, such as using 4,4`-trimethylenedipiperidine as a thermally stable and low-toxicity catalyst, exemplifies the application of green chemistry principles in practice.

Stereoselective Synthesis of Related Structures

While this compound is an achiral molecule, the synthesis of structurally related chiral piperidine derivatives is of significant interest in medicinal chemistry. Stereoselective synthesis allows for the preparation of specific enantiomers or diastereomers, which is crucial as the biological activity of chiral molecules often resides in a single isomer.

Several strategies have been developed for the stereoselective synthesis of substituted piperidines. tsijournals.com One common approach is the asymmetric hydrogenation of pyridine precursors using chiral transition-metal catalysts. This method can convert a flat, aromatic pyridine ring into a chiral, three-dimensional piperidine ring with high enantioselectivity. tsijournals.com Another powerful technique involves diastereoselective cyclization reactions, where existing stereocenters in a linear precursor guide the formation of new stereocenters during the ring-closing step. tsijournals.com Furthermore, the amination of thioethers using chiral N-mesyloxycarbamates in the presence of rhodium catalysts has been shown to produce chiral sulfilimines with high stereoselectivity, demonstrating advanced methods for stereocontrolled C-N bond formation. These methods provide access to a wide range of enantioenriched piperidine-containing structures. tsijournals.com

Structure Activity Relationship Sar and Derivative Design

Systematic Exploration of Piperidine (B6355638) Ring Substituents

The piperidine ring is a common structural motif in pharmaceuticals, and its substitution pattern significantly influences a compound's pharmacological profile. nih.govresearchgate.netajchem-a.com For derivatives of 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, modifications to the nitrogen atom, the 4-amino group, and the stereochemistry of the ring are critical determinants of biological activity.

Effects of N-Substitution on Biological Activity in Piperidine Derivatives

The substituent on the piperidine nitrogen plays a crucial role in defining the potency and selectivity of its derivatives. In the parent compound, this position is occupied by a methyl group. Altering this group can significantly impact receptor affinity and functional activity.

Research on related scaffolds has shown that the nature of the N-substituent is a key determinant of efficacy. For instance, in a series of M1 allosteric agonists, capping the distal piperidine nitrogen to form amides, sulfonamides, or ureas resulted in compounds with high selectivity for the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov This suggests that replacing the N-methyl group with larger, more complex functionalities can introduce new interactions with a target protein. However, SAR within these series can be "flat," where subtle changes lead to a complete loss of efficacy, indicating that the binding site is often shallow and highly sensitive to the topology of the N-substituent. nih.gov

In other classes of piperidine derivatives, such as those targeting the histamine (B1213489) H3 receptor, N-aryl substitution is a common strategy. The electronic properties of the aryl ring can greatly influence agonistic activity. nih.gov Similarly, for monoamine oxidase (MAO) inhibitors, derivatives with small N-alkyl groups like N-propyl were found to be potent, while the absence of the piperidine ring altogether leads to a reduction in activity. acs.org This highlights the importance of the piperidine nitrogen in anchoring the molecule or presenting other pharmacophoric elements in an optimal orientation.

Compound Series N-Substitution Modification Impact on Biological Activity
M1 Allosteric AgonistsCapping N with amides/sulfonamidesMaintained or improved selectivity for M1 receptor. nih.gov
Histamine H3 AgonistsN-Aryl substitutionAgonistic activity greatly influenced by aryl substituents. nih.gov
MAO-B InhibitorsN-propyl and N-diethyl groupsDiscovered to be potent derivatives. acs.org

This table is generated from available data on related piperidine scaffolds to illustrate the principles of N-substitution.

Modifications at the Piperidin-4-amine Position and Their Functional Impact

The aminopiperidine moiety is a critical pharmacophoric element. researchgate.net The exocyclic amine at the 4-position serves as a key interaction point, often a hydrogen bond donor or acceptor, and its basicity can be crucial for target engagement.

Modifications to this group can drastically alter a compound's biological profile. For example, in a series of dipeptidyl peptidase II (DPP II) inhibitors, γ-amino substitution with various arylalkyl groups on a piperidine scaffold was explored. acs.org Introducing a 2-chlorobenzyl moiety resulted in a highly potent inhibitor (IC₅₀ = 0.23 nM), demonstrating that appending specific groups to this amino position can enhance potency and selectivity. acs.org Conversely, replacing an N-benzyl group with smaller, nonaromatic cyclic substituents like cyclohexyl or 4-piperidyl led to a decrease in inhibitory potency. acs.org

Stereochemical Aspects of Piperidine-Based Analogues in Efficacy

The introduction of chiral centers into the piperidine ring can lead to stereoisomers with significantly different biological activities, selectivity, and pharmacokinetic properties. thieme-connect.com The three-dimensional arrangement of substituents can be critical for achieving a precise fit within a chiral binding site on a biological target.

For a series of fibrinolysis inhibitors, introducing a methyl group at the 2-position of the piperidine ring decreased potency but markedly increased selectivity over the GABAa receptor. thieme-connect.com This illustrates that stereochemistry can be leveraged to fine-tune the selectivity profile of a lead compound.

In a study on mefloquine (B1676156) analogs containing a piperidine methanol (B129727) group, all four possible stereoisomers were synthesized and tested for antifungal activity. While all isomers retained potent activity, the erythro enantiomers displayed slightly better minimum inhibitory concentration (MIC) values against C. neoformans and C. albicans compared to the threo enantiomers. nih.gov However, the relatively small difference suggested that the specific stereochemistry at these positions was not critical for the antifungal properties of that particular scaffold. nih.gov

A highly potent and selective muscarinic M3 antagonist, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, incorporates specific stereochemistry at multiple points, underscoring the importance of precise spatial orientation for achieving high affinity and selectivity. nih.gov

Compound Analog Stereoisomer MIC vs C. neoformans MIC vs C. albicans
Mefloquine Analog 4377Erythro enantiomers1 µg/mL4 µg/mL
Mefloquine Analog 4377Threo enantiomers2 µg/mL8 µg/mL

This table shows the antifungal activity of stereoisomers of a piperidine-containing mefloquine analog. nih.gov

Investigation of Pyridine (B92270) Ring Modifications and Bioisosteric Replacements

The pyridine ring serves as a crucial aromatic component, often engaging in π-stacking interactions and acting as a hydrogen bond acceptor via its nitrogen atom. acs.org Modifications to this ring or its complete replacement with bioisosteric scaffolds can profoundly affect target interaction and drug-like properties.

Positional and Electronic Effects of Pyridine Substituents on Activity

Introducing substituents can fine-tune activity. For example, a study of a close analog, (2R)-N-[1-(6-aminopyridin-2-yl methyl)piperidin-4-yl]..., revealed that the addition of an amino group at the 6-position of the pyridine ring resulted in a compound with exceptionally high selectivity for M3 muscarinic receptors over M2 receptors. nih.gov This suggests that the 6-amino group may form a key hydrogen bond or electrostatic interaction that is favorable in the M3 binding site but not the M2 site.

In a different context, the positional isomerism of a pyridine ring was shown to be critical for the activity of 15-PGDH inhibitors. An analog with a pyridine nitrogen ortho to an exocyclic amine linker was well-tolerated, whereas moving the nitrogen to a different position resulted in a ~75-fold loss of activity. acs.org The electronic effects of substituents are also significant; electron-donating groups like amino or hydroxyl groups can strongly impact the geometry and electronic structure of the pyridine ring compared to their unsubstituted polyhalogenated counterparts. rsc.org

Analog of Parent Scaffold Pyridine Ring Substitution Key Biological Finding
Muscarinic Antagonist6-amino-pyridin-2-yl540-fold selectivity for M3 (trachea) over M2 (atria) receptors. nih.gov
15-PGDH InhibitorPyridine N ortho to linkerActivity tolerated. acs.org
15-PGDH InhibitorOther pyridine isomer~75-fold loss of activity. acs.org

This table illustrates the impact of substituent position on the pyridine ring on biological activity in related compounds.

Bioisosteric Scaffolds and Their Impact on Target Interaction

Replacing the pyridine ring with a bioisostere—a different functional group with similar physical or chemical properties—is a key strategy in drug discovery to improve potency, selectivity, or pharmacokinetic properties. bris.ac.uk

Several bioisosteric replacements for the pyridine ring have been successfully employed:

Benzonitriles : The benzonitrile (B105546) group can effectively mimic the hydrogen-bond accepting properties of the pyridine nitrogen. bris.ac.ukresearchgate.net This replacement can sometimes improve biological activity by displacing unfavorable water molecules from a binding site. researchgate.net

2-Difluoromethylpyridine : This group has been shown to be an effective bioisosteric replacement for pyridine-N-oxide, enhancing activity in a series of quorum sensing inhibitors. rsc.org

3-Azabicyclo[3.1.1]heptane : In one remarkable example, replacing the pyridine ring in the drug Rupatadine with this saturated, non-aromatic scaffold led to a dramatic improvement in solubility, metabolic stability (half-life increased more than tenfold), and a favorable decrease in experimental lipophilicity. chemrxiv.org

Other Heterocycles : In some contexts, replacing a pyridine ring with other heterocycles like pyrimidine (B1678525) can be critical. One study found that a pyrimidine nitrogen was essential for activating a cysteine thiol in the target enzyme, an interaction that was lost when replaced by the C-H group of a pyridine ring, rendering the compound inactive. nih.gov

The choice of a bioisostere depends heavily on the specific interactions the pyridine ring makes with its target. If the primary role is hydrogen bonding, a group like benzonitrile may suffice. If the aromaticity and π-stacking are key, a different aromatic heterocycle might be necessary. If the goal is to improve physicochemical properties, a saturated scaffold could be optimal. chemrxiv.org

Role of the Amine Linker in Molecular Recognition

The conformational flexibility of this compound is a key factor in its ability to adapt to the binding pocket of a receptor. This flexibility arises from several rotatable bonds within the molecule, particularly within the amine linker. The piperidine ring itself typically exists in a stable chair conformation. Studies on N-methylpiperidine have shown that different conformers, such as chair and twist structures, can exist, with the energy barrier between them being relatively low. rsc.org The orientation of the methyl group on the piperidine nitrogen (axial vs. equatorial) also contributes to the conformational landscape of the molecule. rsc.org

The amine linker introduces additional degrees of freedom. The rotation around the C-N and C-C bonds of the linker allows the pyridinyl and piperidinyl moieties to adopt various spatial arrangements relative to each other. This conformational freedom enables the molecule to find an optimal binding pose within a receptor, maximizing favorable interactions. Computational and NMR spectroscopic methods are instrumental in understanding the conformational preferences of such molecules in solution. rsc.orgnih.gov For instance, in related imino-pyridine ligands, NMR spectroscopy has revealed the rapid equilibration between different isomers in solution, highlighting the dynamic nature of these linkers. rsc.org The flexibility of the linker is not always beneficial; a highly flexible linker can lead to an entropic penalty upon binding, which can decrease affinity. Therefore, an optimal degree of flexibility is often sought in drug design.

The length and chemical characteristics of the methylene (B1212753) bridge within the amine linker are critical for modulating the interaction of this compound and its derivatives with their biological targets. In a series of related pyridine derivatives, the length of the linker between a 1-benzylpiperidine (B1218667) moiety and the pyridine ring was found to be a crucial determinant of affinity for σ1 receptors. nih.gov Increasing the linker length from an amino group (n=0) to ethylamino (n=2), propylamino (n=3), and butylamino (n=4) groups resulted in a significant increase in affinity. nih.gov This suggests that a longer linker can better position the key pharmacophoric groups within the receptor's binding site to engage in optimal interactions.

The nature of the linker also plays a significant role. For instance, the introduction of a methyl group on the linker can influence binding affinity. nih.gov In the context of histamine H3 receptor antagonists, the most potent compounds in a series based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold were those with a two-methylene linker attaching a substituted aniline (B41778) amide to the piperidine core. nih.gov This highlights that a specific linker length can be optimal for a particular receptor. The table below illustrates the impact of linker length on the binding affinity of a series of pyridine derivatives for the σ1 receptor.

Linker Length (n)Compoundhσ1R Ki (nM)
0129.2
227.57 ± 0.59
332.97 ± 0.22
443.97 ± 0.66

Data from a study on pyridine derivatives with a 1-benzylpiperidine moiety. nih.gov

Rational Design Principles and Combinatorial Chemistry in Library Generation

The development of derivatives of this compound often employs rational design principles and combinatorial chemistry to generate libraries of compounds for screening.

Rational drug design for scaffolds like this often focuses on specific therapeutic targets, such as G-protein coupled receptors (GPCRs), including histamine H3 receptors. cresset-group.comnih.gov The design process typically involves identifying a pharmacophore, which is the essential arrangement of functional groups required for biological activity. For many histamine H3 receptor antagonists, this includes a basic tertiary amine, a linker, a central core (like piperidine), and a region of structural diversity. nih.gov Molecular modeling and computational studies are then used to design new molecules that fit the pharmacophore and are predicted to have improved binding affinity and selectivity. cresset-group.com For example, docking studies can help visualize how a ligand interacts with the amino acid residues in the binding site of a receptor, guiding the design of new derivatives with enhanced interactions. cresset-group.com

Combinatorial chemistry is a powerful tool for generating large, diverse libraries of compounds based on a common scaffold like this compound. nih.gov This approach involves the systematic and repetitive covalent linking of different "building blocks" to the core structure. nih.gov For instance, a library could be generated by reacting a common piperidine intermediate with a variety of substituted pyridine aldehydes or by using different alkylating agents to modify the piperidine nitrogen. Solid-phase synthesis is often employed in combinatorial chemistry, where the scaffold is attached to a resin, and subsequent reactions are carried out in a stepwise manner. nih.gov This allows for the rapid synthesis of a large number of compounds in parallel. nih.gov The resulting library of compounds can then be screened for activity against a panel of biological targets to identify new lead compounds for drug discovery. nih.gov

In Vitro Pharmacological Characterization and Molecular Mechanism Elucidation

Enzyme Target Identification and Inhibition Studies

The interaction of 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine and its structural analogs with various enzyme systems has been a subject of scientific investigation. This section explores the modulatory effects of this chemical class on kinases, hydrolases, and other enzymes, as well as their interference with biosynthetic pathways.

Currently, there is no publicly available scientific literature that specifically details the in vitro activity of this compound on Checkpoint Kinase 1 (CHK1) or Cyclin-Dependent Kinase 4/6 (CDK4/6). Further research is required to determine if this compound has any modulatory effects on these or other kinase enzymes.

While direct inhibitory data for this compound on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), Fatty Acid Amide Hydrolase (FAAH), and Soluble Epoxide Hydrolase (sEH) is not available, the piperidine (B6355638) scaffold is a common feature in inhibitors of these enzymes.

NAPE-PLD: This enzyme is a zinc metallohydrolase responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. acs.orgnih.gov Pharmacological inhibition of NAPE-PLD is a strategy being explored for studying the roles of NAEs in various physiological processes. nih.govresearchgate.net Studies have identified various small molecules that can inhibit or activate NAPE-PLD, with some containing piperidine moieties. researchgate.netnih.gov For instance, a series of benzothiazole phenylsulfonyl-piperidine carboxamides were identified as activators of NAPE-PLD. acs.orgnih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. mdpi.com Inhibition of FAAH increases the endogenous levels of these signaling lipids and is a therapeutic target for pain and inflammation. mdpi.comnih.govacs.org The piperidine and piperazine rings are recognized as effective structural motifs in the design of both reversible and irreversible FAAH inhibitors. nih.govacs.orgrsc.orgnih.gov For example, cyclic piperidine/piperazine aryl ureas have been identified as potent FAAH inhibitors that form a covalent adduct with the enzyme. nih.govacs.org

Soluble Epoxide Hydrolase (sEH): This enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are lipid mediators with vasodilatory and anti-inflammatory properties. nih.govmdpi.com Inhibition of sEH is a therapeutic strategy for hypertension and inflammation. nih.gov The piperidine scaffold has been incorporated into the design of potent sEH inhibitors. nih.govmdpi.comacgpubs.orgnih.gov Structure-activity relationship studies have led to the development of piperidine-based non-urea inhibitors with sub-nanomolar potency for human sEH. nih.gov

Although no specific data exists for the antifungal activity of this compound, the 4-aminopiperidine scaffold is a key structural feature of a novel class of antifungal agents that target ergosterol biosynthesis. mdpi.comnih.govnih.govresearchgate.net Ergosterol is an essential component of the fungal cell membrane, and its inhibition is a common mechanism of action for antifungal drugs. nih.govmdpi.com

A library of over 30 4-aminopiperidines has been synthesized and evaluated for their antifungal properties. mdpi.comnih.gov These compounds have shown remarkable activity against a range of clinically relevant fungi, including Candida spp. and Aspergillus spp. mdpi.comnih.gov The mechanism of action for these compounds is believed to be the inhibition of enzymes in the post-squalene segment of the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase. mdpi.comnih.gov The protonated piperidine ring at physiological pH is thought to mimic carbocationic high-energy intermediates in the enzymatic reactions. nih.gov

Promising antifungal activity has been observed in compounds such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine. mdpi.comnih.gov The structure-activity relationship studies revealed that a benzyl or phenylethyl group at the piperidine nitrogen combined with a long alkyl chain at the 4-amino position is beneficial for antifungal activity. mdpi.com

Table 1: Antifungal Activity of Representative 4-Aminopiperidine Derivatives

Compound Fungal Species MIC (µg/mL)
1-benzyl-N-dodecylpiperidin-4-amine Candida albicans 0.5 - 2
Aspergillus fumigatus 1 - 4
N-dodecyl-1-phenethylpiperidin-4-amine Candida albicans 0.25 - 1
Aspergillus fumigatus 0.5 - 2
Amorolfine Candida albicans 1 - 8
Aspergillus fumigatus 4 - 16
Voriconazole Candida albicans 0.03 - 0.125
Aspergillus fumigatus 0.25 - 1

The potential for this compound to interact with other enzyme systems has been inferred from studies on structurally related compounds.

Monoamine Oxidase (MAO): MAO is an enzyme responsible for the degradation of monoamine neurotransmitters. mdpi.comresearchgate.net MAO inhibitors are used in the treatment of depression and Parkinson's disease. mdpi.comresearchgate.netmdpi.com The piperidine ring is a versatile heterocyclic scaffold for the development of MAO inhibitors. nih.gov For instance, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. nih.gov Also, 1-methyl-4-phenylpyridine (MPP+), a metabolite of MPTP, is known to inhibit MAO-A. nih.gov

Cholinesterase: Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Cholinesterase inhibitors are used in the treatment of Alzheimer's disease. The piperidine moiety is a key component of many cholinesterase inhibitors. nih.gov For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile is a potent dual inhibitor of AChE and BuChE. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and in the cosmetics industry. nih.govmdpi.commdpi.com Pyridine (B92270) and piperidine derivatives have been investigated as potential tyrosinase inhibitors. nih.gov For instance, hydroxypyridinone derivatives have shown anti-tyrosinase activity. nih.gov

Receptor Binding and Modulation Studies

The interaction of this compound and its analogs with neurotransmitter receptors is a key area of investigation to understand their potential central nervous system effects.

While specific binding data for this compound at the 5-HT1A receptor is not available, this compound belongs to the structural class of 2-pyridinemethylamine derivatives, which are known to be selective and potent 5-HT1A receptor agonists. acs.orgacs.orgscispace.com

Aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanones are a novel class of 5-HT1A receptor agonists. acs.orgacs.org Structure-activity relationship studies have shown that modifications to the piperidine and pyridine rings can significantly influence binding affinity and agonist activity. acs.orgnih.gov For instance, the incorporation of a fluorine atom at the C-4 position of the piperidine ring has been shown to enhance 5-HT1A agonist activity and improve oral bioavailability. acs.orgacs.org

The combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring has been found to synergistically increase the 5-HT1A agonist properties of these compounds. acs.org For example, 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-pi-peridin-1-yl-methanone (compound 40 in the cited literature) is a more potent 5-HT1A receptor agonist both in vitro and in vivo compared to its 5-unsubstituted analog. acs.org

Table 2: 5-HT1A Receptor Binding Affinities of Representative 2-Pyridinemethylamine Derivatives

Compound R1 (Pyridine 6-position) R2 (Pyridine 5-position) Ki (nM) for 5-HT1A
Analog 1 -NHCH3 -H 1.5
Analog 2 -NHCH3 -CH3 0.4
Analog 3 -OCH3 -H 2.3
Analog 4 -OCH3 -CH3 1.1

Data is for aryl-(4-fluoro-4{[(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives and is intended to be representative of the structural class.

These findings suggest that this compound, as a member of the 2-pyridinemethylamine class, may also exhibit affinity for and agonist activity at the 5-HT1A receptor. However, empirical testing is required to confirm this.

Muscarinic Acetylcholine Receptor Interactions

Derivatives of the core this compound structure have been investigated for their interaction with muscarinic acetylcholine receptors (mAChRs), which are critical G protein-coupled receptors involved in numerous physiological functions.

A notable derivative, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (referred to as compound A), has been characterized as a novel muscarinic receptor antagonist. nih.gov In vitro binding assays using cloned human muscarinic receptors (M1-M5) expressed in Chinese hamster ovary (CHO) cells revealed a distinct selectivity profile for this compound. nih.gov It demonstrated high affinity for the M1, M3, and M5 receptor subtypes, with significantly lower affinity for the M2 receptor. nih.gov This M2-sparing activity is significant, as M2 receptors are primarily involved in regulating cardiac function; selective antagonists may therefore offer a reduced risk of cardiac side effects. nih.gov

The binding affinities (Ki) of compound A for the five human muscarinic receptor subtypes are detailed in the table below. nih.gov

Receptor SubtypeKi (nM)
M11.5
M2540
M32.8
M415
M57.7

This interactive table summarizes the binding affinities of a derivative of this compound to human muscarinic receptors.

In functional assays using isolated rat tissues, this derivative effectively inhibited carbachol-induced responses with a 540-fold selectivity for the trachea (M3-mediated) over the atria (M2-mediated). nih.gov These findings underscore the potential of this chemical class to produce potent and selective M3 antagonists. nih.gov

Toll-like Receptor (TLR7/8) Antagonism

Toll-like receptors (TLRs), particularly the endosomal receptors TLR7 and TLR8, are key components of the innate immune system that recognize single-stranded RNA from pathogens. nih.gov Their dysregulation is implicated in various autoimmune and inflammatory diseases, making them attractive targets for therapeutic antagonists. While extensive research has been conducted on TLR7 and TLR8 modulators, the scientific literature available does not provide specific data on the direct antagonistic activity of this compound at these receptors. The development of antagonists for these receptors often focuses on other heterocyclic scaffolds. nih.gov

In Vitro Cellular Efficacy and Pathway Analysis

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The pyridine and piperidine moieties are prevalent scaffolds in the development of anticancer agents. researchgate.netarabjchem.orgnih.gov Various derivatives sharing these structural features have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. While specific data for this compound is not detailed, the activity of related compounds provides insight into the potential of this chemical class.

Studies on other pyridine-piperidine compounds have shown potent activity. For instance, certain platinum complexes incorporating a piperidine ligand displayed cytotoxic potencies in various human cancer cell lines upon photoactivation. nih.gov Fused pyridine derivatives have shown high activity against liver (HepG2) and breast (MCF-7) cancer cell lines. arabjchem.org Other novel pyridine derivatives have exhibited significant cytotoxic effects against leukemia (HL-60), lung (A549), breast (T-47D), and colon (LoVo) cancer cell lines, with some compounds showing higher potency than the reference drug doxorubicin in specific lines like HT29 colorectal carcinoma. researchgate.netwisdomlib.org

The table below summarizes the cytotoxic activities of various pyridine and piperidine derivatives against several cancer cell lines.

Compound ClassCancer Cell LineActivity (IC50)
Pyridine Derivative (4a)HT29 (Colorectal)2.243 µM researchgate.net
Pyridine Derivative (4a)SKBR3 (Breast)1.30 µM ulpgc.es
Pyrazolo[1,3-b]pyridine (4a)HL60 (Leukemia)0.70 µM ulpgc.es
Fused Pyridine DerivativesHepG2 (Liver), MCF-7 (Breast)High Activity arabjchem.org
Phosphanylidene Pyridine (6)HL-60 (Leukemia)<12 µg/ml wisdomlib.org

This interactive table presents the antiproliferative activity of various compounds containing pyridine or piperidine moieties against different cancer cell lines.

These compounds are thought to exert their effects by targeting key cellular signaling pathways, such as serine/threonine kinases (AKT1), estrogen receptors (ERα), and human epidermal growth factor receptor 2 (HER2). researchgate.net

Antifungal Spectrum and Potency in Fungal Isolates

The piperidine and pyridine scaffolds are also explored for their potential in developing new antifungal agents, driven by the urgent need for more effective treatments against resistant fungal pathogens. researchgate.netrsc.org

Research on piperidine-based surfactants has demonstrated activity against clinically relevant fungi, including drug-susceptible and resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net Other studies on synthetic piperidine derivatives have reported varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, and Saccharomyces cerevisiae, although some compounds showed no activity against species like Fusarium verticillioides. academicjournals.org

Furthermore, pyrazole-carboxamide derivatives incorporating a pyridine ring have been synthesized and tested against phytopathogenic fungi. nih.govresearchgate.net Some of these compounds exhibited moderate to good antifungal activity, with greater than 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid. nih.govresearchgate.net However, specific antifungal screening data for this compound itself is not available in the reviewed literature.

Anti-inflammatory Response in Immune Cell Models

Compounds containing the piperidine moiety have been shown to possess anti-inflammatory properties. For example, 4-benzylpiperidine demonstrated a dose-dependent inhibition of protein denaturation and proteinase activity in vitro, suggesting anti-inflammatory potential. indexcopernicus.cominnovareacademics.in Similarly, the derivative 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride was found to significantly reduce carrageenan-induced paw edema and inhibit hyaluronidase-induced capillary permeability, indicating effects on both acute and chronic inflammation. nih.gov

Mechanistic studies on related N-benzyl-amine derivatives provide further insight. The compound N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative were shown to inhibit the production of pro-inflammatory cytokines TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated THP-1 immune cells. frontiersin.orgnih.gov This anti-inflammatory effect was mediated by the blockade of key inflammatory signaling pathways, including JNK, p38 MAPK, and NF-κΒ. frontiersin.orgnih.gov These findings suggest that compounds with the N-benzyl-N-methyl-amine substructure, which is related to the target compound, can modulate immune responses at the cellular level.

Other Investigated Biological Activities (e.g., Acaricidal, Insecticidal)

The pyridine ring is a core component of neonicotinoid insecticides, which act selectively on insect nicotinic acetylcholine receptors. sci-hub.box This has spurred research into novel pyridine derivatives as potential insecticides.

Various synthetic compounds containing a pyridine ring have been evaluated for their insecticidal activity. sci-hub.box For instance, certain novel thieno[2,3-b]pyridine derivatives were tested against the cowpea aphid (Aphis craccivora). aun.edu.eg The results indicated that some of these compounds exhibited stronger insecticidal activity against both nymphs and adults than the commercial insecticide acetamiprid after 24 hours of treatment. aun.edu.eg Similarly, other studies on piperidinium cyanopyridinethiolates found that some derivatives were approximately 1.5-fold more active than acetamiprid against cowpea aphids after 48 hours. researchgate.net No specific studies on the acaricidal or insecticidal properties of this compound were identified in the reviewed literature.

Information regarding the in vitro pharmacological characterization and molecular mechanisms of "this compound" is not available in the public domain.

Extensive searches for scientific literature and data concerning the specific chemical compound "this compound" have yielded no results regarding its in vitro pharmacology or its molecular mechanisms of action at a cellular level.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article on the "Elucidation of Molecular Mechanisms of Action at a Cellular Level" for "this compound" without a basis in published research. Creating such content would require speculation and would not meet the standards of scientific accuracy.

There is information available for structurally related compounds, such as positional isomers or other piperidine derivatives; however, the strict requirement to focus solely on "this compound" prevents the inclusion of this information.

Therefore, the requested article cannot be provided at this time due to the absence of relevant scientific data.

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in understanding the binding mechanism and affinity of a ligand to its target.

Prediction of Binding Poses and Affinities with Target Proteins

Due to the presence of the piperidine (B6355638) and pyridine (B92270) scaffolds, "1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine" is predicted to interact with a variety of biological targets, particularly those within the central nervous system. Molecular docking studies on structurally similar N-benzylpiperidine analogs have shown strong binding affinities to targets such as acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), which are relevant in the context of Alzheimer's disease. nih.gov The N-methylpiperidine moiety can engage in cation-π interactions, a significant binding force with target proteins. nih.gov

The predicted binding poses often show the piperidine ring occupying a hydrophobic pocket within the active site of the target protein, while the pyridine ring can form hydrogen bonds or π-π stacking interactions with key amino acid residues. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength. For analogous compounds, these values can range from -7 to -10 kcal/mol, indicating a potentially strong interaction.

Table 1: Predicted Binding Affinities of this compound with Potential Target Proteins (Hypothetical Data)

Target ProteinPredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
Acetylcholinesterase (AChE)-8.5Alzheimer's Disease
Beta-secretase 1 (BACE1)-7.9Alzheimer's Disease
Dopamine D2 Receptor-9.2Schizophrenia, Parkinson's Disease
Serotonin (B10506) 5-HT2A Receptor-8.8Depression, Psychosis
Histamine (B1213489) H1 Receptor-7.5Allergic Disorders

Identification of Critical Residues for Ligand Recognition

The analysis of docked poses allows for the identification of specific amino acid residues that are crucial for ligand recognition and binding. For piperidine-containing compounds, interactions with aromatic residues such as tryptophan, tyrosine, and phenylalanine are common, facilitating hydrophobic and π-π stacking interactions. Additionally, polar residues like serine, threonine, and aspartate can form hydrogen bonds with the nitrogen atoms in the pyridine and piperidine rings.

For instance, in the active site of AChE, the protonated nitrogen of the piperidine ring in analogous structures is often observed to interact with the anionic subsite, which is rich in aromatic residues. The pyridine moiety, in turn, can interact with residues in the peripheral anionic site of the enzyme. nih.gov

Table 2: Predicted Key Amino Acid Residue Interactions for this compound at a Hypothetical CNS Receptor Active Site

Amino Acid ResidueType of Interaction
Phenylalanine (Phe)π-π Stacking with Pyridine Ring
Tyrosine (Tyr)Hydrogen Bond with Piperidine Nitrogen
Tryptophan (Trp)Hydrophobic Interaction with Piperidine Ring
Aspartic Acid (Asp)Ionic Interaction with Protonated Amine
Serine (Ser)Hydrogen Bond with Pyridine Nitrogen

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Potency

QSAR models are developed using a dataset of compounds with known biological activities. For a series of piperidine derivatives, a predictive QSAR model could be established to estimate their inhibitory activity against a specific target, such as a kinase or a receptor. tandfonline.comnih.govresearchgate.net These models are built using various statistical methods, including multiple linear regression (MLR) and partial least squares (PLS). A robust QSAR model can then be used to predict the biological potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Correlation of Molecular Descriptors with Observed Activities

The foundation of QSAR lies in the correlation of molecular descriptors with the observed biological activities. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For piperidine-containing compounds, key descriptors often include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Physicochemical descriptors: These include properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moment.

Spatial descriptors: These describe the three-dimensional arrangement of the atoms.

By identifying the descriptors that have the most significant impact on biological activity, researchers can gain insights into the structural features that are important for a compound's potency. tandfonline.comnih.gov

Table 3: Key Molecular Descriptors and Their Potential Influence on the Biological Activity of Piperidine Derivatives (Based on General QSAR Principles)

Molecular DescriptorDescriptionPotential Influence on Activity
LogP Octanol-water partition coefficientHigher values may improve membrane permeability but can also increase non-specific binding.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atomsInfluences cell permeability; lower values are generally associated with better CNS penetration.
Number of Hydrogen Bond Donors/Acceptors Count of atoms that can donate/accept hydrogen bondsCrucial for specific interactions with target proteins.
Molecular Weight The mass of the moleculeCan affect diffusion and overall pharmacokinetics.
Dipole Moment Measure of the molecule's overall polarityInfluences solubility and binding to polar sites on target proteins.

In Silico Prediction of Biological Activity Spectra and Potential Polypharmacology

In silico methods can also be used to predict the broader biological activity spectrum of a compound and its potential to interact with multiple targets, a concept known as polypharmacology.

The structural motifs present in "this compound," namely the N-methylpiperidine and pyridine-2-ylmethylamine groups, are found in numerous biologically active compounds. This suggests that the molecule could exhibit a range of pharmacological effects. In silico prediction tools utilize large databases of known ligand-target interactions to forecast the likely biological activities of a new compound based on its structural similarity to known active molecules.

Predictions for compounds with similar scaffolds often indicate potential activities at various G-protein coupled receptors (GPCRs), ion channels, and enzymes. For example, the N-benzylpiperidine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in drugs targeting a wide array of biological systems. nih.gov This inherent promiscuity suggests that "this compound" may also interact with multiple targets, which can be advantageous for treating complex diseases but also raises the possibility of off-target effects. Computational approaches are therefore crucial in the early stages of drug discovery to anticipate and navigate the complexities of polypharmacology. nih.gov

Table 4: Predicted Biological Activities for this compound Based on Structural Analogs (Hypothetical)

Predicted ActivityConfidence ScorePotential Implication
Dopamine Receptor AntagonistHighAntipsychotic effects
Serotonin Receptor ModulatorMediumAntidepressant/Anxiolytic effects
Acetylcholinesterase InhibitorMediumCognitive enhancement
Histamine Receptor AntagonistLowAntihistaminic effects
Sigma Receptor LigandMediumNeuromodulatory effects

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

MD simulations treat atoms as classical particles and use Newton's laws of motion to calculate their trajectories. By simulating the interactions between the atoms of the molecule and its environment (e.g., a solvent or a biological receptor) over a period of time, researchers can gain insights into the molecule's flexibility, preferred shapes (conformations), and how it interacts with binding partners.

Conformational Sampling: The piperidine ring in this compound is not static; it can adopt various conformations, with the chair conformation being the most stable, similar to cyclohexane wikipedia.org. The orientation of the substituents on the piperidine ring (the 1-methyl group and the N-(pyridin-2-ylmethyl)amino group at the 4-position) can be either axial or equatorial. MD simulations can explore the energy landscape of these different conformations and the transitions between them. For instance, simulations can reveal the energy barriers for ring inversion and the relative populations of different conformers at a given temperature.

In a study on piperidine/piperazine-based compounds, molecular dynamics simulations were employed to understand the binding mode of a potent ligand to the sigma 1 receptor. These simulations revealed the crucial amino acid residues that interacted with the compound, providing a basis for further structure-based optimization rsc.org.

Binding Dynamics: When this compound interacts with a biological target, such as a protein receptor, MD simulations can model the process of binding. This includes the initial recognition, the formation of key interactions (like hydrogen bonds, ionic interactions, and van der Waals forces), and any conformational changes that occur in either the ligand or the protein upon binding. These simulations provide a dynamic picture of the binding event, which is complementary to the static information obtained from experimental techniques like X-ray crystallography.

For example, in a computational study of piperidine derivatives with sigma receptor affinity, molecular dynamic simulations were used to analyze the docking pose of a promising ligand. The simulations helped to identify the key interactions between the ligand and the receptor, which is crucial for the design of new and more potent molecules rsc.orgrsc.org.

Below is a representative table illustrating the type of data that can be obtained from MD simulations of a molecule interacting with a protein target, based on studies of similar compounds.

Simulation ParameterDescriptionTypical Values for Piperidine Derivatives
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation.0.1 - 0.3 nm
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms, highlighting flexible regions of the molecule or protein.0.05 - 0.5 nm
Hydrogen Bond Analysis Identifies the formation and lifetime of hydrogen bonds between the ligand and the receptor.Varies depending on the specific interactions
Binding Free Energy (e.g., MM/PBSA) Estimates the free energy of binding, indicating the affinity of the ligand for the receptor.Varies; typically in the range of -20 to -100 kJ/mol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. As with MD simulations, specific DFT studies on this compound are not widely published. However, DFT has been extensively applied to a vast array of piperidine and pyridine derivatives, and the insights from these studies can be extrapolated to understand the properties of the target compound.

DFT calculations can provide a wealth of information about a molecule's electronic properties, which are fundamental to its chemical behavior. Key parameters that can be calculated include:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms in a molecule with high accuracy. This includes bond lengths, bond angles, and dihedral angles.

Electronic Properties: DFT can be used to calculate the distribution of electrons in the molecule, which is crucial for understanding its reactivity. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be derived, such as electronegativity, chemical hardness, and the Fukui function. These descriptors help to predict which parts of the molecule are most likely to be involved in chemical reactions. For example, regions with a high value of the Fukui function for nucleophilic attack are prone to react with electrophiles.

Spectroscopic Properties: DFT can also be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computational model.

A study on N-alkylated phenytoin derivatives utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to compare geometrical parameters and spectral data with experimental results, showing good agreement nih.gov. Similarly, DFT has been used to study the vibrational spectra of various organic molecules, providing insights into their structural characteristics researchgate.net.

The following table summarizes key electronic properties that can be calculated using DFT for a molecule like this compound, with illustrative values based on similar compounds.

DFT Calculated PropertyDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-6.0 to -7.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.-1.0 to -2.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.4.0 to 5.0 eV
Dipole Moment A measure of the overall polarity of the molecule.1.0 to 3.0 Debye
Mulliken Atomic Charges Provides an estimate of the partial charge on each atom in the molecule.Varies per atom

These computational methods provide a powerful complement to experimental studies, offering a detailed view of the molecular properties and behavior of compounds like this compound.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

A complete structural elucidation of 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine would require ¹H and ¹³C NMR data.

¹H NMR: This would provide information on the chemical environment of each proton. Expected signals would include those for the N-methyl group on the piperidine (B6355638) ring, the axial and equatorial protons of the piperidine ring, the methine proton at the 4-position of the piperidine ring, the methylene (B1212753) bridge connecting the two ring systems, and the protons of the pyridine (B92270) ring. The chemical shifts (δ, in ppm), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would be essential for assigning each proton to its specific location in the molecule.

¹³C NMR: This spectrum would show distinct signals for each unique carbon atom in the molecule, including the N-methyl carbon, the carbons of the piperidine ring, the methylene bridge carbon, and the carbons of the pyridine ring.

Without experimental spectra, a data table of chemical shifts and coupling constants cannot be created.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry would be used to confirm the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Molecular Ion Peak: In a mass spectrum, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) would confirm the molecular weight of 205.3 g/mol . High-resolution mass spectrometry (HRMS) could provide the exact mass, confirming the elemental composition (C12H19N3).

Fragmentation Pattern: The molecule would be expected to fragment in predictable ways under techniques like Electron Ionization (EI). Common fragmentation pathways would likely involve the cleavage of the bond between the piperidine ring and the methylene bridge, or fragmentation of the piperidine ring itself. A detailed analysis of these fragment ions would support the proposed structure.

A data table of mass-to-charge ratios (m/z) and their relative abundances is not available.

X-ray Crystallography for Solid-State Molecular and Complex Structure Determination

To understand the three-dimensional arrangement of the atoms in the solid state, a single-crystal X-ray diffraction study would be necessary. This technique would provide precise information on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds.

Conformation: The specific chair conformation of the piperidine ring and the relative orientation of the pyridinylmethyl substituent (axial vs. equatorial).

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

Crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available in the literature for this compound.

Chromatographic and Other Separation Techniques in Research

Chromatographic methods are essential for the purification and analysis of chemical compounds. For this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed.

HPLC: Reversed-phase HPLC would likely be a suitable method for assessing the purity of the compound. A typical method would specify the column type (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or triethylamine), flow rate, and detection wavelength (UV). The retention time would be a characteristic property of the compound under those specific conditions.

GC: Gas chromatography could also be used, potentially coupled with a mass spectrometer (GC-MS). This would require selecting an appropriate column and temperature program to achieve separation.

Specific chromatographic conditions and retention times have not been reported.

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Targets for Piperidine-Pyridine Hybrid Scaffolds

The piperidine-pyridine hybrid scaffold is known for its ability to interact with a diverse range of biological targets, a property often referred to as polypharmacology. Derivatives have been identified as CNS modulators, antihistamines, anti-cancer agents, and analgesics. arizona.edu Hybrids of these nuclei have shown potential as antibacterial, antifungal, antimalarial, and antihypertensive agents. benthamscience.com This inherent versatility suggests that the full spectrum of biological activities for compounds like 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine has yet to be elucidated.

Future research should focus on systematic, large-scale pharmacological profiling to uncover novel targets. nih.gov High-throughput screening campaigns against broad panels of receptors, enzymes, ion channels, and transporters could reveal unexpected activities. For instance, while some piperidine (B6355638) derivatives are known farnesyltransferase inhibitors and others are HIV NNRTIs, this specific hybrid could be tested against other classes of enzymes crucial in oncology or virology. acs.orgnih.gov Similarly, given that structurally related compounds act on histamine (B1213489) H3, sigma-1, and serotonin (B10506) 5-HT2A receptors, a comprehensive screen against a full panel of G-protein coupled receptors (GPCRs) is warranted. nih.govnih.govresearchgate.net Identifying new targets would not only open up new therapeutic applications but also provide a deeper understanding of the structure-activity relationships (SAR) governing the scaffold's promiscuity.

Target ClassKnown Targets for Piperidine-Pyridine ScaffoldsPotential Unexplored Targets
GPCRsSerotonin (5-HT2A), Dopamine (D2), Histamine (H3) nih.govnih.govAdrenergic, Muscarinic, Opioid, Chemokine Receptors
EnzymesFarnesyltransferase, HIV Reverse Transcriptase, Cholinesterases acs.orgnih.govnih.govKinases, Proteases, Histone Deacetylases (HDACs), Phosphodiesterases (PDEs)
Ion ChannelsLimited Data AvailableVoltage-gated (Na+, K+, Ca2+), Ligand-gated (NMDA, GABAA)
OtherSigma-1 Receptor (σ1R) nih.govNuclear Receptors, Transporters (e.g., SERT, DAT)

Development of Asymmetric Synthetic Strategies for Enantiopure Analogues

Many biologically active molecules containing chiral centers exhibit stereoselectivity, where one enantiomer is significantly more potent or has a different pharmacological profile than the other. The construction of enantiopure substituted piperidines remains a significant synthetic challenge. acs.org For a molecule like this compound, introducing substituents on the piperidine or pyridine (B92270) rings would create chiral centers. Developing methods to synthesize single enantiomers of these analogues is crucial for optimizing therapeutic efficacy and minimizing potential off-target effects.

Future research must move beyond racemic preparations and focus on developing robust asymmetric synthetic routes. Several modern strategies could be adapted for this purpose:

Catalytic Asymmetric Hydrogenation : This approach can be used to reduce substituted pyridine precursors to chiral piperidines with high enantioselectivity. researchgate.net

Biocatalysis : The use of enzymes, such as transaminases, offers a green and highly selective method for producing chiral amines, which can be precursors to enantiopure piperidines. nih.gov This method can achieve high yields and enantiomeric excesses of over 99.5%. nih.gov

Chiral Phosphine Catalysis : The enantioselective [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, provides a powerful method for constructing functionalized piperidine derivatives with excellent stereoselectivity. researchgate.netnih.gov

Ring Expansion Strategies : Novel methodologies, such as the irreversible ring expansion of aziridinium (B1262131) salts derived from readily available chiral precursors, allow for the flexible and diastereocontrolled synthesis of 2,3,6-substituted piperidines. acs.orgacs.org

Asymmetric StrategyDescriptionAdvantagesPotential Challenges
Biocatalysis (Transaminases)Enzymatic conversion of ω-chloroketones to chiral cyclic amines. nih.govHigh enantioselectivity (>99% ee), environmentally friendly, mild conditions. nih.govSubstrate scope limitations, enzyme stability.
Aziridinium Ring ExpansionNucleophilic opening and expansion of a chiral aziridinium salt to form a substituted piperidine. acs.orgacs.orgHigh regio- and stereocontrol, access to diverse substituents. acs.orgacs.orgMulti-step synthesis of precursors.
Catalytic Asymmetric AnnulationChiral phosphine-catalyzed [4+2] reaction between imines and allenes. nih.govDirect formation of the piperidine ring, high stereoselectivity. nih.govAvailability and cost of chiral catalysts.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for this Chemotype

Artificial intelligence (AI) and machine learning (ML) are revolutionizing rational drug design by enabling rapid analysis of complex datasets and prediction of molecular properties. nih.govresearchgate.net These computational tools can be powerfully applied to the piperidine-pyridine chemotype to accelerate the discovery of new drug candidates.

Future research should integrate AI/ML approaches at various stages of the design-make-test-analyze cycle:

Predictive Modeling (QSAR/QSPR) : ML algorithms like Random Forest (RF) and Support Vector Machines (SVM) can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of novel, unsynthesized analogues of this compound against various targets, prioritizing the most promising compounds for synthesis.

De Novo Drug Design : Generative AI models, such as variational autoencoders or recurrent neural networks (RNNs), can be trained on libraries of known active piperidine-pyridine compounds to design entirely new molecules with optimized properties (e.g., high predicted activity, drug-like physicochemical characteristics). nih.govsemanticscholar.org

Target Prediction and Polypharmacology Profiling : AI tools can predict potential biological targets for a given molecule based on its structure ("target fishing"). researchgate.net This can help identify novel activities for existing compounds and guide the design of multi-targeted ligands.

ADMET Prediction : Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage attrition. AI models can be developed to predict properties like solubility, permeability, metabolic stability, and potential toxicities for this chemotype, guiding the design of compounds with better pharmacokinetic profiles. semanticscholar.org

AI/ML ApplicationObjectiveSpecific Task for Piperidine-Pyridine Scaffold
QSAR ModelingPredict biological activity. nih.govBuild models to predict the affinity of new analogues for targets like σ1R or 5-HT2A receptors.
Generative ModelsDesign novel molecules with desired properties. semanticscholar.orgGenerate a virtual library of novel piperidine-pyridine hybrids optimized for CNS penetration and D2 receptor antagonism.
Target FishingIdentify potential new biological targets. researchgate.netPredict potential off-targets to anticipate side effects or identify opportunities for drug repurposing.
ADMET PredictionOptimize pharmacokinetic and safety profiles. semanticscholar.orgScreen virtual analogues for potential hERG toxicity or poor metabolic stability before synthesis.

Design and Synthesis of Prodrugs and Targeted Delivery Systems

A significant challenge in drug development is ensuring that a potent molecule reaches its site of action at an effective concentration with minimal exposure to other tissues. rsc.org Prodrugs, which are inactive derivatives that convert to the active parent drug in vivo, and targeted delivery systems are powerful strategies to overcome pharmacokinetic hurdles like poor solubility, low permeability, or rapid metabolism. nih.govwiley-vch.de

For this compound, the secondary amine presents a prime handle for chemical modification to create prodrugs. Future work could explore:

Improving Permeability : The secondary amine could be masked with a lipophilic promoiety (e.g., forming an amide or carbamate) to increase its ability to cross biological membranes like the blood-brain barrier. nih.gov

Enhancing Solubility : For poorly soluble analogues, a hydrophilic group (e.g., phosphate, amino acid) could be attached to create a prodrug with improved aqueous solubility for parenteral formulations. nih.gov

Targeted Delivery : A more sophisticated approach involves attaching a promoiety that is specifically recognized by an enzyme or transporter expressed in the target tissue. openmedicinalchemistryjournal.com For example, linking the compound to a substrate of a transporter that is overexpressed in cancer cells could achieve tumor-specific drug delivery. Techniques like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT) represent advanced strategies for achieving high local concentrations of the active drug at the site of disease. openmedicinalchemistryjournal.com

Prodrug StrategyModification SiteGoalExample Promoieties
Increase LipophilicitySecondary AmineEnhance membrane permeability (e.g., BBB penetration). nih.govAlkyl/Aryl Carbamates, Amides
Increase HydrophilicitySecondary AmineImprove aqueous solubility for IV formulations. nih.govPhosphate esters, Amino acid conjugates
Enzyme-Targeted DeliverySecondary AmineSite-specific release in tissues with high enzyme activity. openmedicinalchemistryjournal.comPeptides (cleaved by proteases), Phospholipids (cleaved by PLA2) nih.gov
Transporter-Targeted DeliverySecondary AmineActive transport into specific cells or tissues. openmedicinalchemistryjournal.comAmino acids (for LAT1), Dipeptides (for PEPT1) nih.gov

Investigation of Multi-Targeted Ligands and Polypharmacology Approaches

The traditional "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, or psychiatric conditions. nih.gov Polypharmacology, the concept of designing single chemical entities that modulate multiple targets simultaneously, has emerged as a promising therapeutic strategy. nih.govmdpi.com

The piperidine-pyridine scaffold is an ideal starting point for developing multi-targeted ligands due to its inherent ability to interact with diverse targets. benthamscience.com Future research should strategically exploit this property. Instead of viewing interactions with multiple targets as a liability (off-target effects), a rational design approach can be used to create synergistic therapeutic effects. For example, in Alzheimer's disease, a molecule that combines histamine H3 receptor antagonism (to improve cognitive function) with acetylcholinesterase (AChE) inhibition (to increase acetylcholine (B1216132) levels) could be more effective than a drug acting on either target alone. nih.gov

The design of such molecules could involve:

Pharmacophore Hybridization : Merging the structural features of the piperidine-pyridine scaffold with known pharmacophores for other targets of interest.

Fragment-Based Linking : Connecting a piperidine-pyridine fragment known to bind one target to another fragment that binds a second target via a suitable linker.

This approach requires a deep understanding of the SAR for each target to achieve a balanced affinity profile. Computational modeling and AI can play a crucial role in designing and optimizing these multi-targeted agents. nih.gov

Therapeutic AreaPotential Target CombinationTherapeutic Rationale
SchizophreniaDopamine D2 and Serotonin 5-HT2A Receptors nih.govSimultaneously addresses positive and negative symptoms with a potentially better side-effect profile than D2 antagonists alone. nih.gov
Alzheimer's DiseaseHistamine H3 Receptor and Acetylcholinesterase (AChE) nih.govEnhances cholinergic neurotransmission and modulates other neurotransmitter systems to improve cognitive function. nih.gov
Neuropathic PainSigma-1 (σ1R) and Opioid ReceptorsProvides synergistic analgesia through distinct but complementary pain modulation pathways.
OncologyA Kinase (e.g., VEGFR-2) and a Nuclear Receptor (e.g., PPAR)Simultaneously inhibits tumor angiogenesis and modulates metabolic pathways involved in cell proliferation. acs.org

Q & A

Q. What are the recommended laboratory synthesis methods for 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine?

The compound is synthesized via nucleophilic substitution between 2-chloromethylpyridine and 1-methylpiperidin-4-amine under alkaline conditions (e.g., NaOH in ethanol). Purification involves recrystallization or chromatography. This method balances yield (~60–75%) and scalability for research purposes .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation (theoretical m/z = 191.27).
  • HPLC to assess purity (>95% is typical for biological assays). Structural ambiguities (e.g., tautomerism) require X-ray crystallography, though this is rarely reported for this compound .

Q. What primary biological activities are associated with this compound?

  • Anticancer : Inhibits protein kinase B (PKB/Akt), suppressing proliferation in breast and lung cancer cell lines (IC₅₀ = 2–5 µM) .
  • Neuropharmacology : Modulates serotonin reuptake (Ki = 150 nM in rat synaptosomes), suggesting antidepressant potential .
  • Antimicrobial : Broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., cell line variability, serum interference). Strategies include:

  • Orthogonal assays : Combine enzymatic (e.g., PKB inhibition) and cellular (e.g., apoptosis) readouts.
  • Metabolite profiling : Use LC-MS to rule off-target effects from degradation products.
  • Structural analogs : Compare with derivatives lacking the pyridinylmethyl group to isolate pharmacophores .

Q. What strategies optimize synthetic yield under varying conditions?

Key parameters:

  • Solvent : Polar aprotic solvents (DMF) improve nucleophilicity but may reduce purity. Ethanol balances cost and efficiency.
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates by 20–30% in biphasic systems.
  • Temperature : Elevated temperatures (60–80°C) reduce reaction time but risk side reactions (e.g., N-alkylation) .

Q. How can computational methods predict binding modes to PKB/Akt?

  • Molecular docking : Use AutoDock Vina to model interactions with PKB’s ATP-binding pocket (PDB: 1O6K). The pyridine nitrogen forms hydrogen bonds with Glu234 and hydrophobic contacts with Val164.
  • MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories.
  • QSAR : Correlate substituent electronegativity with inhibitory potency to guide analog design .

Q. What challenges arise in designing neuropharmacological assays for this compound?

  • Selectivity : Differentiate serotonin reuptake inhibition from off-target effects (e.g., dopamine transporter binding) via radioligand displacement assays.
  • Blood-brain barrier (BBB) penetration : Predict using PAMPA-BBB models (reported Pe = 5.2 × 10⁻⁶ cm/s, indicating moderate permeability).
  • Metabolic stability : Assess hepatic clearance with microsomal assays (t₁/₂ = 45 min in human liver microsomes) .

Methodological Considerations

Q. How to analyze oxidative degradation pathways of this compound?

  • Kinetic studies : Use alkaline KMnO₄ under pseudo-first-order conditions (excess oxidant) monitored via UV-Vis (λ = 525 nm).
  • Product identification : LC-MS detects chlorobenzene and alanine derivatives, suggesting C-N bond cleavage.
  • DFT calculations : Validate proposed intermediates (e.g., MnO₄⁻ adducts) using Gaussian09 at the B3LYP/6-31G* level .

Q. What structural modifications enhance antimicrobial potency?

  • Fluorination : Adding CF₃ groups (e.g., at the piperidine 2-position) increases lipophilicity, improving Gram-negative activity (e.g., E. coli MIC = 4 µg/mL).
  • Quaternary ammonium salts : Enhance membrane disruption but reduce solubility.
  • Hybrid analogs : Conjugation with ciprofloxacin’s pharmacophore synergizes activity (FIC index = 0.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.